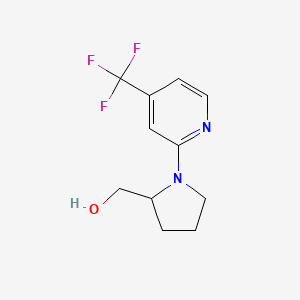![molecular formula C17H15ClN6O3 B3003749 2-[6-(3-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 876670-05-2](/img/structure/B3003749.png)
2-[6-(3-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(3-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CPDPI and has been synthesized using various methods.
Scientific Research Applications
CPDPI has various potential scientific research applications. One of the main applications is in the field of cancer research. CPDPI has been shown to inhibit the growth of various cancer cells, including lung cancer, breast cancer, and colon cancer. It achieves this by inhibiting the activity of certain enzymes that are required for cancer cell growth. CPDPI has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Mechanism of Action
CPDPI exerts its effects by inhibiting the activity of certain enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). CDKs are required for cell division, and their inhibition results in the arrest of the cell cycle. GSK-3 is involved in various cellular processes, including cell signaling and metabolism. Its inhibition results in the activation of various signaling pathways that can lead to apoptosis.
Biochemical and Physiological Effects
CPDPI has various biochemical and physiological effects. Its inhibition of CDKs and GSK-3 results in the arrest of the cell cycle and the induction of apoptosis in cancer cells. CPDPI has also been shown to inhibit the production of certain inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This inhibition results in the suppression of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPDPI in lab experiments is its specificity for CDKs and GSK-3. This specificity allows for the selective inhibition of these enzymes without affecting other cellular processes. CPDPI also has a relatively low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of using CPDPI is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are various future directions for the research on CPDPI. One of the main directions is the development of more efficient synthesis methods that can increase the yield and purity of CPDPI. Another direction is the exploration of CPDPI's potential applications in other fields, including neurodegenerative diseases and autoimmune diseases. Additionally, the development of CPDPI analogs with improved solubility and potency is another area of future research.
Conclusion
In conclusion, CPDPI is a chemical compound with various potential scientific research applications. Its inhibition of CDKs and GSK-3 results in the arrest of the cell cycle and the induction of apoptosis in cancer cells. CPDPI has also been shown to inhibit the production of certain inflammatory cytokines, including IL-6 and TNF-α. While CPDPI has advantages for lab experiments, such as its specificity for CDKs and GSK-3, it also has limitations, such as its low solubility in water. Future research on CPDPI should focus on the development of more efficient synthesis methods, exploration of its potential applications in other fields, and the development of CPDPI analogs with improved solubility and potency.
Synthesis Methods
CPDPI can be synthesized using various methods. One of the common methods is the reaction of 6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxoimidazo[4,5-b]pyridin-2(3H)-yl)acetohydrazide with acetic anhydride. This reaction results in the formation of CPDPI with a yield of around 50%.
properties
IUPAC Name |
2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O3/c1-9-7-22-13-14(21(2)17(27)23(15(13)26)8-12(19)25)20-16(22)24(9)11-5-3-4-10(18)6-11/h3-7H,8H2,1-2H3,(H2,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFSTGPFQJLFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B3003667.png)
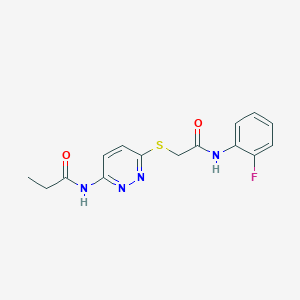
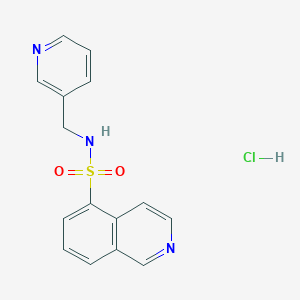
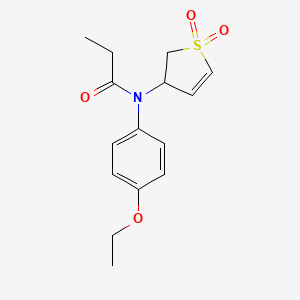


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)
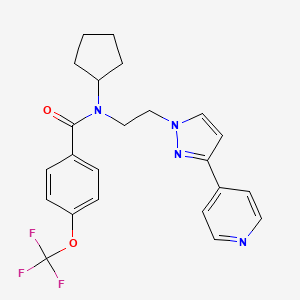
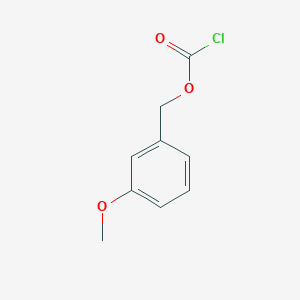
![2-(cyclohexylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3003685.png)
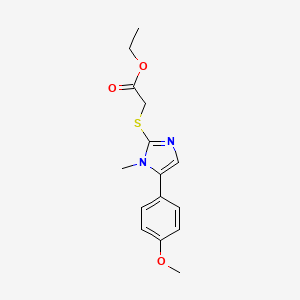
![(3Z)-1-benzyl-3-{[(2-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003687.png)
